molecular formula C13H13N5O3 B2993348 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide CAS No. 2034280-64-1

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2993348
CAS No.: 2034280-64-1
M. Wt: 287.279
InChI Key: HIJDHUFVIDQDRS-UHFFFAOYSA-N
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Description

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a novel chemical entity designed for preclinical research, focusing on the exploration of purinergic signaling pathways. This compound features a triazolopyrazine core, a privileged scaffold in medicinal chemistry known for its high relevance in drug discovery programs . The structural motif of an 8-hydroxy triazolopyrazine, linked to a furan carboxamide via a methylene bridge, is engineered to investigate selective receptor interactions. The triazolopyrazine scaffold is recognized for its diverse pharmacological potential, with derivatives reported to exhibit activity as adenosine receptor antagonists and P2X7 receptor modulators . Specifically, 8-amino-triazolopyrazin-3-one derivatives have been identified as highly potent and selective human A 2A adenosine receptor antagonists, showing significant promise as potential therapeutic agents against conditions like cerebral ischemia . Furthermore, structurally similar triazolopyrazine compounds have demonstrated potent in vitro antibacterial activities against both Gram-positive and Gram-negative bacterial strains, highlighting the scaffold's utility in infectious disease research . This compound serves as a valuable chemical tool for researchers aiming to elucidate new mechanisms of action and develop novel therapeutic agents for neurological disorders, inflammatory conditions, and infectious diseases. Its exclusive availability for Research Use Only ensures it is applied in controlled laboratory settings to advance scientific understanding.

Properties

IUPAC Name

2,5-dimethyl-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O3/c1-7-5-9(8(2)21-7)12(19)15-6-10-16-17-11-13(20)14-3-4-18(10)11/h3-5H,6H2,1-2H3,(H,14,20)(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJDHUFVIDQDRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=NN=C3N2C=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Given the diverse pharmacological activities of similar compounds, it can be inferred that the compound may affect multiple pathways, leading to downstream effects such as inhibition of enzyme activity, modulation of receptor function, and alteration of cellular processes.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds, suggesting that the compound may have favorable ADME properties that contribute to its bioavailability.

Result of Action

Given the diverse pharmacological activities of similar compounds, it can be inferred that the compound may have various effects at the molecular and cellular levels, such as inhibition of enzyme activity, modulation of receptor function, and alteration of cellular processes.

Biological Activity

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a complex heterocyclic compound notable for its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazolo-pyrazine core with a hydroxyl group at the 8-position of the triazole ring and a dimethylfuran moiety. The molecular formula is C12H12N6O3C_{12}H_{12}N_6O_3 with a molecular weight of approximately 288.26 g/mol. Its structure contributes to its diverse biological activities, including antibacterial and anticancer properties.

Antibacterial Activity

This compound exhibits significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli . The proposed mechanism involves interference with essential bacterial proteins or enzymes critical for growth and survival. This suggests that the compound may inhibit key biochemical pathways within bacteria, leading to their death or growth inhibition .

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promise in cancer research. Studies indicate that it may act as an inhibitor of receptor tyrosine kinases such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis. By competing with natural ligands for binding to these receptors, the compound could potentially hinder tumor growth .

In Vitro Studies

  • Antibacterial Assays : In vitro assays have demonstrated that the compound effectively inhibits bacterial growth at varying concentrations. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains, showcasing its potential as an antibacterial agent.
  • Cytotoxicity Tests : The compound was evaluated for cytotoxicity against cancer cell lines using the MTT assay. Results indicated that it possesses significant cytotoxic effects on breast cancer cell lines (e.g., MCF-7), promoting apoptosis through activation of caspases 3/7 and 9 .
  • Mechanistic Studies : Further mechanistic studies revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) and the upregulation of pro-apoptotic proteins such as p53 and Bax. These findings suggest that the compound induces apoptosis via oxidative stress pathways .

Data Summary

Biological Activity Target Effect Methodology
AntibacterialStaphylococcus aureusGrowth inhibitionMIC assay
AntibacterialEscherichia coliGrowth inhibitionMIC assay
AnticancerMCF-7 cellsCytotoxicityMTT assay
Apoptosis InductionMCF-7 cellsIncreased caspase activityCaspase assay

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Framework: [1,2,4]Triazolo[4,3-a]pyrazine Derivatives

The triazolo-pyrazine scaffold is a common feature in medicinal chemistry due to its bioisosteric resemblance to purines. Key analogs include:

ω-(7-Aryl-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)alkylcarboxylic Acid Amides
  • Structure : These compounds feature an 8-oxo group instead of the 8-hydroxy substituent in the target compound and include aryl or alkylcarboxylic acid amide side chains.
  • Activity : Predicted to exhibit cytotoxicity, membrane stabilization, and cerebroprotective effects via computational modeling (PASS program) .
N-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide (CAS 6761-40-6)
  • Structure : A saturated triazolo-pyrazine ring with a methyl-substituted carboxamide.
Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]pyridine-5,6-Dicarboxylate

Functional Group Analysis

Compound Core Structure Key Substituents Reported/Predicted Activities
Target Compound [1,2,4]Triazolo[4,3-a]pyrazine 8-hydroxy, 2,5-dimethylfuran carboxamide Inference: Potential kinase inhibition
ω-(7-Aryl-8-oxo-triazolo-pyrazinyl) Amides [1,2,4]Triazolo[4,3-a]pyrazine 8-oxo, aryl/alkylcarboxylic acid amides Cytotoxicity, cerebroprotection
N-Methyl-triazolo-pyrazine-3-carboxamide Saturated triazolo-pyrazine N-methyl carboxamide Undisclosed (structural stability focus)

Pharmacological and Physicochemical Insights

  • Hydroxy vs. Oxo Substitution : The 8-hydroxy group in the target compound may improve aqueous solubility compared to 8-oxo analogs, which could enhance bioavailability.
  • Furan Carboxamide vs.
  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods for ω-(7-substituted-8-oxo-triazolo-pyrazinyl) amides, which involve cyclocondensation and amide coupling .

Q & A

Basic: What are the recommended synthetic routes for preparing this compound, and what key reagents are critical for optimizing yield?

Answer:
The compound can be synthesized via a two-step procedure:

Activation of the acid component : React 2,5-dimethylfuran-3-carboxylic acid with carbonyldiimidazole (CDI) in anhydrous dimethylformamide (DMF) at 100°C for 1 hour to form the activated intermediate.

Coupling with the triazolopyrazine core : Add N1-substituted hydrazinopyrazin-2-one derivatives (e.g., 8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethanamine) and reflux for 24 hours. Recrystallization from DMF/i-propanol yields the pure product.
Key considerations : Use anhydrous DMF to avoid side reactions, and monitor reaction progress via TLC. Yield optimization requires stoichiometric control of CDI (1.5 equivalents) and extended reflux times.

Basic: Which analytical techniques are most effective for confirming the structural integrity of this compound?

Answer:
A multi-technique approach is essential:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., hydroxy group at C8 of triazolopyrazine, methyl groups on furan).
  • HRMS (ESI) : Validates molecular weight (e.g., expected [M+H]+^+ for C14_{14}H15_{15}N5_5O3_3).
  • IR spectroscopy : Key peaks include ~1700 cm1^{-1} (amide C=O stretch) and ~3200 cm1^{-1} (hydroxyl O-H stretch).
    Troubleshooting : Discrepancies in elemental analysis (e.g., nitrogen content) may indicate incomplete coupling; repeat recrystallization or column chromatography.

Advanced: How can researchers resolve contradictions in biological activity data between this compound and its fluorinated analogs?

Answer:
Fluorinated derivatives (e.g., trifluoromethyl substitutions) often exhibit altered pharmacokinetics due to enhanced metabolic stability and lipophilicity . To address contradictions:

Comparative SAR studies : Synthesize analogs with systematic substitutions (e.g., -CF3_3 at C7 of triazolopyrazine) and assay for target binding affinity.

Metabolic profiling : Use liver microsome assays to compare oxidation rates; fluorinated analogs may resist cytochrome P450-mediated degradation .

Crystallography : Resolve 3D structures of target-ligand complexes to identify steric or electronic effects of fluorination.

Advanced: What strategies are recommended for modifying the furan-3-carboxamide moiety to enhance target selectivity?

Answer:
Modifications to the 2,5-dimethylfuran group can fine-tune interactions with hydrophobic binding pockets:

  • Steric effects : Replace methyl groups with bulkier substituents (e.g., cyclopropyl) to reduce off-target binding. Use EDCI/HOBt-mediated coupling for sterically hindered amines.
  • Electron-withdrawing groups : Introduce halogens (e.g., Cl) at C4 of the furan to stabilize the amide bond and enhance π-stacking with aromatic residues.
  • Bioisosteric replacement : Substitute the furan with thiophene or pyridine rings to evaluate changes in solubility and target engagement .

Advanced: How should researchers address conflicting toxicity data in structurally related triazolopyrazine derivatives?

Answer:
Conflicting toxicity reports may arise from impurities or metabolic byproducts. Mitigation strategies include:

Purity assessment : Use HPLC-MS to detect trace impurities (e.g., unreacted hydrazine intermediates).

Metabolite identification : Incubate the compound with hepatocytes and profile metabolites via LC-HRMS. Look for reactive intermediates (e.g., epoxides) .

In silico toxicity prediction : Tools like Derek Nexus can flag structural alerts (e.g., triazole ring nitrogens prone to forming reactive species).

Basic: What recrystallization solvents are optimal for purifying this compound?

Answer:
A DMF/i-propanol (1:2 v/v) mixture is effective due to:

  • High solubility in DMF at elevated temperatures.
  • Controlled precipitation upon cooling, minimizing co-precipitation of byproducts.
    Alternative : For hygroscopic batches, use ethanol/water (4:1) with gradual cooling to 4°C.

Advanced: What computational methods support the design of analogs with improved blood-brain barrier (BBB) penetration?

Answer:

  • LogP calculation : Aim for 2–3 using software like MarvinSuite; substituents like -CF3_3 increase logP but may require balancing with polar groups .
  • Molecular dynamics (MD) : Simulate membrane permeability using CHARMM-GUI to assess interactions with lipid bilayers.
  • P-gp efflux prediction : Use SwissADME to identify substrates for P-glycoprotein, which limits BBB penetration.

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